(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Description
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 1615221-95-8) is a chiral imidazole derivative characterized by a 4-bromophenyl substituent at position 5 and an (S)-configured pyrrolidin-2-yl group at position 2 of the imidazole core. Its molecular formula is C₁₃H₁₄BrN₃·2HCl, and it exists as a dihydrochloride salt, enhancing solubility for pharmacological applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZIKMCTVRNYTF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone Intermediate
- Bromination of 1-(4-bromophenyl)ethanone is performed by dropwise addition of bromine to a dichloromethane solution of the ketone at ambient temperature.
- The reaction proceeds over 3 hours with stirring, followed by concentration and washing with dichloromethane to isolate the crude 2-bromo-1-(4-bromophenyl)ethanone intermediate.
- Yield reported is approximately 86%, producing a white solid characterized by ^1H NMR signals consistent with the structure (e.g., aromatic protons at 7.78 and 7.57 ppm, methylene protons at 4.32 ppm).
Formation of the Imidazole Core with Pyrrolidin-2-yl Substitution
- The imidazole ring is constructed via condensation reactions involving the brominated intermediate and (S)-pyrrolidin-2-yl derivatives.
- A notable method involves the reaction of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate with trifluoroacetic acid in dichloromethane at 0 °C, followed by warming to room temperature and stirring for 16 hours.
- The resulting amine is purified using ion exchange chromatography (SCX-2 silica) with ammonia in methanol elution, yielding (S)-2-(pyrrolidin-2-yl)-1H-imidazole as a brown oil with 97% yield.
Coupling with Amino Acid Derivatives and Further Functionalization
- The (S)-2-(pyrrolidin-2-yl)-1H-imidazole intermediate is coupled with activated amino acid derivatives such as (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid.
- Activation of the acid is achieved by treatment with oxalyl chloride in dichloromethane at 0 °C, followed by reaction with the imidazole derivative and pyridine at 0 °C to room temperature for 16 hours.
- The reaction mixture is neutralized with ammonia in isopropanol, filtered, concentrated, and lyophilized to yield the desired coupled product as a brown solid.
Palladium-Catalyzed Cross-Coupling for Further Substitution
- A Suzuki-type borylation reaction is employed for further functionalization of the bromophenyl moiety.
- The reaction mixture containing the carbamic acid methyl ester derivative of the imidazole compound, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex) is stirred under nitrogen at 90 °C overnight.
- This step allows the introduction of various substituents on the phenyl ring, expanding the compound's chemical diversity.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of intermediates and final products, with characteristic chemical shifts for aromatic protons, imidazole NH, and pyrrolidine ring protons.
- Ion exchange chromatography and recrystallization techniques are essential for purification, ensuring removal of impurities and retention of stereochemical integrity.
- The use of trifluoroacetic acid and oxalyl chloride as reagents is critical for efficient deprotection and activation steps, respectively.
- Palladium-catalyzed cross-coupling reactions provide a versatile platform for modifying the bromophenyl substituent, allowing the synthesis of analogues with potentially diverse biological activities.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The presence of the bromophenyl group enhances its reactivity, making it suitable for substitution reactions and coupling reactions.
Biology
The compound has been investigated for its role as a ligand in biochemical assays . Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for studying biological pathways and mechanisms. The imidazole ring can participate in hydrogen bonding, while the bromophenyl group may facilitate binding to hydrophobic pockets of proteins.
Medicine
Research has explored this compound for its pharmacological properties . Preliminary studies suggest potential applications in drug development, particularly in targeting diseases that involve specific receptor interactions. Its bioactivity profile indicates possible roles in treating neurological disorders or as an anti-cancer agent.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials . Its unique properties allow for the development of novel materials with specific functionalities, catering to sectors such as pharmaceuticals and agrochemicals.
Case Study 1: Ligand Development
A study focused on developing ligands for a specific enzyme demonstrated that this compound exhibited high affinity and selectivity. The results indicated potential therapeutic applications in enzyme inhibition, which could lead to advancements in drug discovery.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involved the activation of specific signaling pathways, suggesting a role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The pyrrolidinyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Features
- Core Structure : The imidazole ring serves as a scaffold for substitutions that modulate electronic, steric, and hydrogen-bonding properties.
- Position 5 : Aryl groups (e.g., bromophenyl, fluorophenyl) influence lipophilicity and receptor binding.
- Position 2 : Heterocyclic or aromatic substituents (e.g., pyrrolidine, pyridyl) affect solubility and target selectivity.
Comparison Table
Analysis of Substituent Effects
- Bromophenyl vs. Fluorophenyl groups (e.g., in SB202190) improve electron-withdrawing effects, which may enhance kinase-binding affinity .
- Pyrrolidin-2-yl vs. This may alter selectivity for targets like p38 MAPK or other kinases .
Stereochemistry :
Pharmacological and Physicochemical Implications
Physicochemical Properties
Biological Activity
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies, supported by data tables.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole
- Molecular Formula : C13H14BrN3
- Molecular Weight : 365.1 g/mol
- CAS Number : 1255936-24-3
The compound features a bromophenyl group, a pyrrolidinyl group, and an imidazole ring, contributing to its unique reactivity and binding properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving 1,2-diketones and amines.
- Bromination of the Phenyl Group : Utilizes bromine or N-bromosuccinimide.
- Attachment of the Pyrrolidinyl Group : Conducted via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The bromophenyl group enhances binding to hydrophobic pockets in target proteins.
- The imidazole ring participates in hydrogen bonding and coordination with metal ions.
- The pyrrolidinyl group improves solubility and bioavailability, facilitating cellular uptake.
Anticancer Properties
Research indicates that this compound exhibits potential as an anticancer agent, particularly through inhibition of Aurora kinases. These enzymes are critical in cell division, and their dysregulation is linked to various cancers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MV4-11 AML cells | 0.299 | Dual inhibition of Aurora-A/FLT3 | |
| Various cancer cell lines | Varies | Selective inhibition of Aurora isoforms |
Antimicrobial Activity
The compound also shows promising antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
Case Studies
- Aurora Kinase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited Aurora kinases, leading to reduced proliferation in cancer cell lines .
- Antibacterial Testing : In vitro evaluations revealed that the compound exhibited significant antibacterial activity with MIC values indicating strong efficacy against Gram-positive bacteria .
- Biochemical Assays : The compound has been utilized as a ligand in biochemical assays to explore its interaction with various enzymes, highlighting its potential as a tool for further drug development .
Q & A
Q. What synthetic strategies are commonly employed to prepare (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole?
The synthesis of this compound typically involves multi-step reactions, including:
- Condensation reactions : Combining aldehydes/ketones with amines under acidic or basic conditions to form the imidazole core .
- Substituent introduction : Bromophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, while pyrrolidine moieties are attached through alkylation or reductive amination .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be used to achieve the (S)-configuration at the pyrrolidine ring .
Q. Key characterization methods :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and stereochemistry.
- Mass spectrometry (UHPLC-MS) for purity assessment (>90% purity is typical for research-grade compounds) .
- IR spectroscopy to verify functional groups (e.g., C-Br stretch at ~560 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Assign peaks for the pyrrolidine ring protons (δ 2.1–3.4 ppm, multiplet patterns) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .
- 13C NMR : Identify carbons adjacent to bromine (C-Br at ~120 ppm) and imidazole ring carbons (δ 135–150 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement) when single crystals are obtainable .
Q. What crystallization techniques optimize structural analysis?
- Slow evaporation : Use polar solvents (e.g., methanol/water mixtures) to grow high-quality crystals.
- Microseeding : Introduce pre-formed crystals to improve nucleation.
- Data collection : Employ synchrotron radiation for high-resolution datasets, processed via SHELX suites .
Advanced Research Questions
Q. How can stereoselective synthesis of the (S)-pyrrolidine moiety be achieved?
- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation or alkylation steps .
- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to bias the reaction pathway toward the (S)-enantiomer.
- Case study : In , (R)-2-(1-(cyclopropylmethyl)pyrrolidin-2-yl)-1H-imidazole was synthesized with 93% purity via UHPLC-MS, highlighting the role of chiral intermediates in stereocontrol .
Q. How to resolve contradictions in NMR data between computational predictions and experimental results?
- Solvent effects : Simulate NMR shifts using DFT calculations with explicit solvent models (e.g., PCM for DMSO or CDCl3).
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from byproducts.
- Example : In , discrepancies in pyrrolidine proton shifts were resolved by analyzing coupling constants and NOE correlations .
Q. What strategies improve reaction yields and purity in large-scale synthesis?
- Optimized conditions :
- Catalyst screening : Test Pd(PPh3)4 for Suzuki coupling efficiency.
- Solvent selection : Use DMF or THF for polar intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for challenging separations.
Q. How does the bromophenyl substituent influence electronic properties and reactivity?
- Electron-withdrawing effect : The Br group deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability in cross-coupling reactions.
- Steric effects : The 4-bromo position minimizes steric hindrance, favoring regioselective functionalization.
- Comparative data : Bromophenyl-substituted imidazoles show higher melting points (200–220°C) compared to fluoro analogs due to increased molecular symmetry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
